![molecular formula C17H17IO B1324032 4-Tert-butyl-4'-iodobenzophenone CAS No. 951889-83-1](/img/structure/B1324032.png)
4-Tert-butyl-4'-iodobenzophenone
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Overview
Description
4-Tert-butyl-4’-iodobenzophenone (TIBP) is a synthetic organic compound that belongs to the family of benzophenone derivatives. It is an electron-rich aryl iodide .
Synthesis Analysis
TIBP can be synthesized from tert-butylbenzene or 4-tert-butylbenzoic acid . The yield from these methods is 42.1% and 29.4%, respectively. The tert-butylbenzene-based method is considered more efficient due to its simpler procedures and lower cost compared to the 4-tert-butyl benzoic acid-based method .Molecular Structure Analysis
TIBP contains a total of 37 bonds. There are 20 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Chemical Reactions Analysis
The Heck reaction between 2-methylprop-2-en-1-ol and 4-tert-butyliodobenzene catalyzed by ionic liquids has been studied . It participates in the one-pot Heck-reductive amination reaction pathway during the synthesis of fungicide fenpropimorph .Physical And Chemical Properties Analysis
TIBP is a white to almost white powder to crystal with a melting point of 148.0 to 151.0 °C . It has a refractive index of 1.57 and a density of 1.468 g/mL at 25 °C .Scientific Research Applications
Synthesis of 4,4′-Bibenzo[c]thiophene Derivatives
4-Tert-butyl-4’-iodobenzophenone can be used in the synthesis of 4,4′-bibenzo[c]thiophene derivatives . These derivatives have been used as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .
Optical and Electrochemical Properties
The optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives synthesized from 4-Tert-butyl-4’-iodobenzophenone have been studied . The derivatives exhibit bathochromic shifts in their photoabsorption and fluorescence maxima .
Fluorescence Quantum Yields
4-Tert-butyl-4’-iodobenzophenone is used in the synthesis of compounds that exhibit fluorescence quantum yields . For instance, 4,4′-bibenzo[c]thiophene derivatives in toluene have fluorescence quantum yields of 0.41, 0.41, and 0.36, respectively .
Solid-State Fluorescence Properties
The silyl-substituted derivatives of 4,4′-bibenzo[c]thiophene, synthesized from 4-Tert-butyl-4’-iodobenzophenone, show relatively high solid-state fluorescence properties .
Halogen Exchange Reaction
4-Tert-butyl-4’-iodobenzophenone can be used in the halogen exchange reaction . The ligand plays an essential role in this reaction .
Synthesis of Polyimides
4-Tert-butyl-4’-iodobenzophenone can be used in the synthesis of polyimides . A novel diamine was synthesized from 2-tert-butylaniline and 4,4′-oxydiphenol through iodination, acetyl protection, coupling reaction, and deacetylation protection .
Safety and Hazards
properties
IUPAC Name |
(4-tert-butylphenyl)-(4-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNSQHONWYPAQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-4'-iodobenzophenone |
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